

# Spectroscopic Analysis of 1-Phenoxy-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name: **1-Phenoxy-2-propanol**

Cat. No.: **B149627**

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Introduction: **1-Phenoxy-2-propanol** (CAS No. 770-35-4) is a glycol ether utilized in a variety of applications, including as a solvent, a preservative in cosmetics, and a chemical intermediate.<sup>[1]</sup> Its molecular structure, which incorporates a phenyl ring, an ether linkage, and a secondary alcohol, gives rise to a distinct spectroscopic profile. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **1-phenoxy-2-propanol**, intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

- Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>2</sub><sup>[2]</sup>
- Molecular Weight: 152.19 g/mol <sup>[1][2]</sup>
- IUPAC Name: 1-phenoxypropan-2-ol<sup>[1]</sup>
- Synonyms: Propylene glycol phenyl ether, Propylene phenoxytol<sup>[1][2]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.<sup>[3][4]</sup> The IR spectrum of **1-phenoxy-2-propanol** reveals characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic components.

## Data Presentation: IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)[5]
3100-3000	Medium	C-H stretch (aromatic)
2975-2850	Medium	C-H stretch (aliphatic)[6]
1600, 1495	Medium-Strong	C=C stretch (aromatic ring)
1260-1050	Strong	C-O stretch (ether and alcohol)[5]
750, 690	Strong	C-H bend (monosubstituted benzene ring)

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

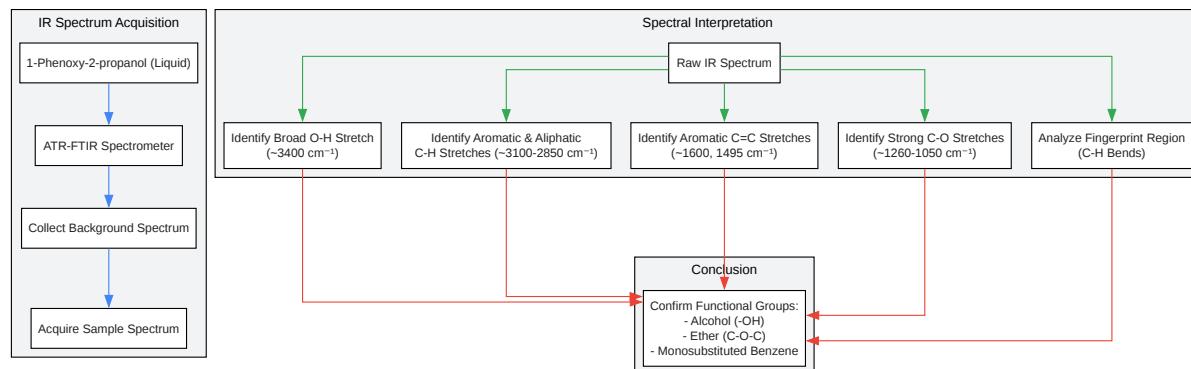
## Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a liquid sample like **1-phenoxy-2-propanol** is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

- Sample Preparation: As **1-phenoxy-2-propanol** is a liquid, no special preparation is needed. [4] A single drop of the neat liquid is sufficient.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.[3][7]
- Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[7]
- Sample Analysis: A small drop of **1-phenoxy-2-propanol** is placed onto the ATR crystal, ensuring complete coverage.[3] The pressure arm is positioned over the sample.

- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[6]</sup> Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ) via a Fourier transform.<sup>[6]</sup>

## Logical Workflow for IR Spectral Analysis



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Caption: Workflow for IR spectroscopic analysis of **1-Phenoxy-2-propanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[8]</sup> Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the complete structural elucidation of **1-Phenoxy-2-propanol**.

## Data Presentation: $^1\text{H}$ NMR

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proton Assignment
7.35 - 7.25	m	2H	Ar-H (meta)
7.00 - 6.85	m	3H	Ar-H (ortho, para)
4.20 - 4.10	m	1H	$\text{CH}(\text{OH})$
3.85	dd	1H	$\text{O}-\text{CH}_2$ (diastereotopic)
3.75	dd	1H	$\text{O}-\text{CH}_2$ (diastereotopic)
2.50	br s	1H	OH
1.25	d	3H	$\text{CH}_3$

m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet

## Data Presentation: $^{13}\text{C}$ NMR

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
158.5	Ar-C (quaternary, C-O)
129.5	Ar-CH (meta)
121.2	Ar-CH (para)
114.6	Ar-CH (ortho)
72.8	O-CH <sub>2</sub>
66.5	CH(OH)
21.0	CH <sub>3</sub>

## Experimental Protocol: Acquiring NMR Spectra

- Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of **1-phenoxy-2-propanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).<sup>[9]</sup> A small amount of a reference standard, typically tetramethylsilane (TMS), is added, which is set to 0 ppm.<sup>[10]</sup> The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.<sup>[11]</sup> The instrument consists of a powerful superconducting magnet, a probe, and radiofrequency electronics.<sup>[11]</sup>
- Data Acquisition (<sup>1</sup>H NMR): The sample is placed in the magnet and the field is "locked" to the deuterium signal of the solvent. The magnetic field is shimmed to achieve high homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.<sup>[11]</sup>
- Data Acquisition (<sup>13</sup>C NMR): The procedure is similar to <sup>1</sup>H NMR, but the instrument is tuned to the <sup>13</sup>C frequency. Due to the low natural abundance of <sup>13</sup>C, more scans are required to obtain a good signal-to-noise ratio.<sup>[12]</sup> Broadband proton decoupling is typically used to simplify the spectrum by removing <sup>1</sup>H-<sup>13</sup>C coupling, resulting in a single peak for each unique carbon atom.<sup>[12]</sup>

- Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.[11]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.[14]

## Data Presentation: Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Fragment Assignment
152	25	[M] <sup>+</sup> (Molecular Ion)
107	100	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> or [C <sub>6</sub> H <sub>5</sub> O-CH <sub>2</sub> ] <sup>+</sup>
94	80	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol radical cation)
77	35	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
43	60	[CH <sub>3</sub> -CH=OH] <sup>+</sup>

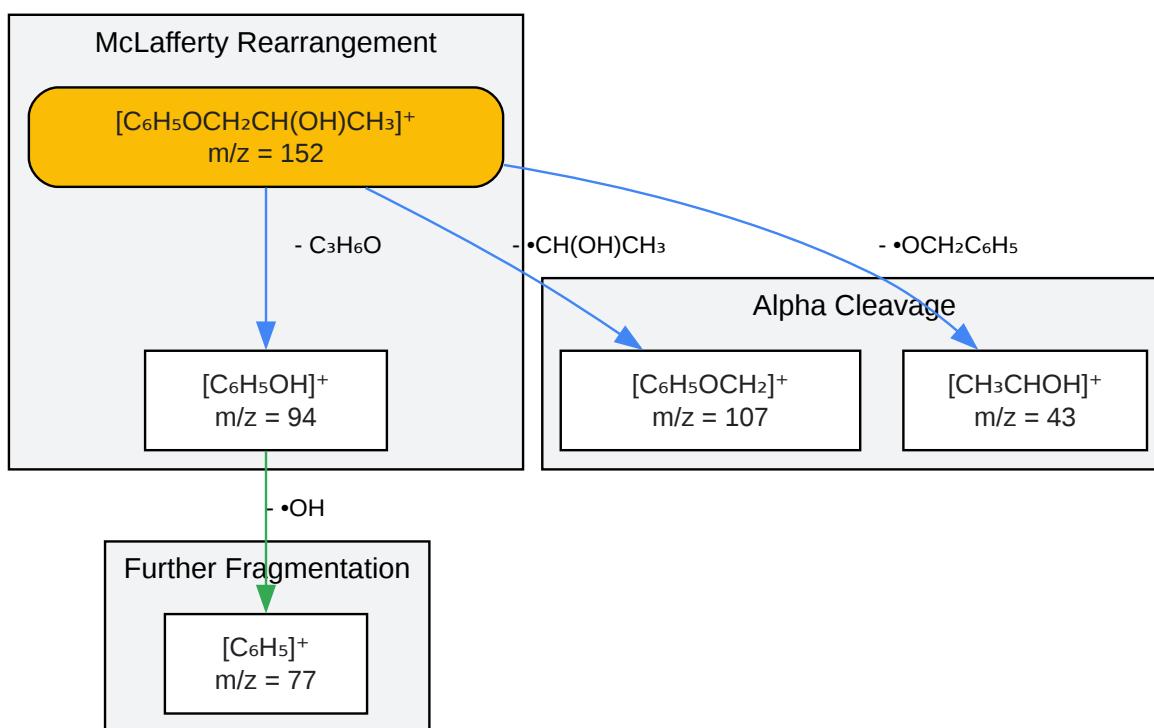
Note: Relative intensities are approximate and can vary between instruments.

## Experimental Protocol: Acquiring the Mass Spectrum

- Sample Introduction: For a volatile compound like **1-phenoxy-2-propanol**, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14][15] In GC-MS, the compound is first separated from a mixture before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]<sup>+</sup>.[14]
- Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals.[14]

- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).  
[\[14\]](#)
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

## Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Proposed EI fragmentation pathway for **1-Phenoxy-2-propanol**.

## Conclusion

The combined application of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of **1-Phenoxy-2-propanol**. IR spectroscopy identifies the key functional groups: the hydroxyl, ether, and monosubstituted aromatic ring. High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the

connectivity and chemical environment of each atom. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. These detailed spectroscopic data and protocols serve as a crucial reference for quality control, reaction monitoring, and further research involving **1-phenoxy-2-propanol**.

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